Boc-Phe-(R)-Val-OH
Description
Boc-Phe-(R)-Val-OH is a protected dipeptide derivative consisting of phenylalanine (Phe) and valine (Val) residues. The N-terminal Phe is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminal Val retains a free hydroxyl group. This compound is widely used in solid-phase peptide synthesis (SPPS) as a building block for constructing larger peptides or peptidomimetics. Its stereochemistry, particularly the (R)-configuration of Val, influences its conformational behavior and interactions in biological systems .
The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide elongation. This compound has been studied for its role in stabilizing specific secondary structures, such as β-turns or extended conformations, depending on the sequence and adjacent residues .
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-13(2)16(17(22)23)20-12-15(11-14-9-7-6-8-10-14)21-18(24)25-19(3,4)5/h6-10,13,15-16,20H,11-12H2,1-5H3,(H,21,24)(H,22,23)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCJIJPKRLPTIF-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
Boc-Phe-OH (1.2 mmol) is dissolved in anhydrous dichloromethane (DCM, 50 mL) with TBTU (1.2 mmol), HOBt (1.2 mmol), and DIPEA (4.8 mmol). The mixture is stirred at room temperature for 1 hour to activate the carboxyl group. D-Val-OEt hydrochloride (1.25 mmol) is then added, and stirring continues overnight (~15 h). The reaction is quenched with saturated NaHCO₃, washed with citric acid (10%) and brine, dried over Na₂SO₄, and concentrated.
Intermediate Isolation and Hydrolysis
The crude Boc-Phe-Val-OEt is purified via flash chromatography (ethyl acetate/hexane, 3:7). Hydrolysis to Boc-Phe-Val-OH is achieved using NaOH (2 M) in THF/water (4:1) at 0°C for 2 hours, followed by neutralization with HCl (1 M) and extraction into DCM.
Key Data
Method 2: Mixed Anhydride Approach Using Ethyl Chloroformate
Activation and Coupling
Boc-Phe-OH (1.0 mmol) is dissolved in THF (20 mL) with N-methylmorpholine (1.1 mmol) and cooled to -15°C. Ethyl chloroformate (1.1 mmol) is added dropwise, followed by stirring for 10 minutes. D-Val-OBzl (1.05 mmol) is introduced, and the reaction is warmed to room temperature over 4 hours. The mixture is filtered, concentrated, and purified via silica gel chromatography.
Benzyl Ester Removal
Boc-Phe-Val-OBzl is hydrogenated using Pd/C (10% w/w) in methanol under H₂ (1 atm) for 6 hours. Filtration and concentration yield Boc-Phe-Val-OH.
Key Data
Method 3: DCC/DMAP-Assisted Coupling Strategy
Carbodiimide-Mediated Activation
Boc-Phe-OH (1.0 mmol) and DCC (1.1 mmol) are dissolved in DMF (15 mL) with DMAP (0.1 mmol). After 30 minutes, D-Val-OMe (1.05 mmol) is added, and the reaction is stirred for 24 hours at 0°C. The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated.
Ester Hydrolysis
Boc-Phe-Val-OMe is hydrolyzed using LiOH (2 equiv.) in THF/water (3:1) at 0°C for 3 hours. Acidification with HCl (1 M) yields the free carboxylic acid.
Key Data
Hydrolysis of Ester Intermediates to Carboxylic Acids
Ester hydrolysis is critical for obtaining this compound. Alkaline conditions (NaOH, LiOH) in polar aprotic solvents (THF, dioxane) achieve near-quantitative conversion, while acid-sensitive Boc groups remain intact. Side reactions, such as epimerization, are minimized at low temperatures (0–5°C).
Analytical Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
-
Retention time: 12.3 min (C18 column, 60% acetonitrile/0.1% TFA).
-
Chiral purity: Single peak (Chiralpak IA, 85:15 hexane/isopropanol).
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 (TBTU/HOBt) | Method 2 (Mixed Anhydride) | Method 3 (DCC/DMAP) |
|---|---|---|---|
| Coupling Yield | 78–85% | 70–75% | 65–70% |
| Hydrolysis Yield | 92–95% | 88–90% | 85–88% |
| Racemization Risk | <1% | <1% | 1–2% |
| Purification Complexity | Moderate | High | Moderate |
| Scalability | Excellent | Good | Fair |
Method 1 offers the highest overall yield and scalability, making it preferable for large-scale synthesis. Method 2, while efficient, requires hazardous hydrogenolysis. Method 3 is less favored due to lower yields and higher racemization risk .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-®-Val-OH can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or EDC.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives, while the valine residue can be reduced to form valine derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling: Dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-dimethylaminopyridine.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Deprotection: Phenylalanine-valine dipeptide.
Coupling: Longer peptide chains.
Oxidation: Phenylalanine derivatives.
Reduction: Valine derivatives.
Scientific Research Applications
Boc-Phe-(R)-Val-OH exhibits significant biological activity primarily through its interaction with formyl peptide receptors (FPRs). This interaction is crucial for its ability to inhibit angiogenesis, which is the formation of new blood vessels from existing ones. The compound has been shown to inhibit the activity of heparin-binding growth factors such as vascular endothelial growth factor A (VEGF-A) and fibroblast growth factor 2 (FGF2). This inhibition occurs through competitive binding at the heparin-binding domain of VEGF-A, preventing its interaction with the receptor VEGFR2 and disrupting downstream signaling pathways essential for angiogenesis .
Peptide Synthesis
This compound serves as a building block in the synthesis of various peptides and proteins. Its incorporation into peptide sequences allows for the exploration of structure-activity relationships in drug design. The compound can be coupled with other amino acids using standard coupling reagents like N,N’-dicyclohexylcarbodiimide (DCCI) or N,N’-diisopropylcarbodiimide (DIC) in organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
Comparison of Peptide Synthesis Applications:
| Compound Name | Key Features | Applications |
|---|---|---|
| This compound | Inhibits angiogenesis; versatile building block | Drug development; peptide synthesis |
| Boc-Phe-OH | Simpler structure without valine | Basic peptide synthesis |
| Boc-Val-OH | Valine only; different properties | Limited applications |
| Boc-Leu-Val-OH | Incorporates leucine; influences biological activity | Drug delivery systems |
Drug Development
In drug development, this compound acts as a precursor for designing peptide-based drugs. Its ability to modulate biological pathways makes it suitable for developing therapeutic agents targeting angiogenesis-related diseases such as cancer. The compound's interactions with cellular receptors can also be exploited to create targeted drug delivery systems that enhance the efficacy of therapeutic agents .
Biochemical Analysis
This compound has been utilized in biochemical analysis to study enzyme interactions and protein functions. It has been shown to influence cellular functions by interacting with serine proteases like trypsin, which can affect various metabolic pathways . This property is particularly useful in protein chemistry for investigating protein-protein interactions and modifications.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Inhibition of Angiogenesis : Research demonstrated that this compound significantly inhibits VEGF-A-mediated angiogenic activities in vitro, showcasing its potential as an anti-cancer agent .
- Peptide Microarrays : The compound has been utilized in the production of peptide microarrays on biosensor interfaces, enabling high-throughput screening for peptide-protein interactions .
- Synthesis Techniques : Innovative methods such as acid-modulated strategies for peptide synthesis have been developed using this compound, enhancing efficiency and product yield .
Mechanism of Action
The mechanism of action of Boc-Phe-®-Val-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, allowing for selective coupling reactions with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds. The compound’s stability and ease of handling make it an essential tool in peptide chemistry.
Comparison with Similar Compounds
Boc-Phe-Val-OMe
- Structural Difference : The C-terminal Val is esterified as a methyl ester (OMe) instead of a free hydroxyl group.
- Conformation : X-ray crystallography reveals an extended conformation in Boc-Phe-Val-OMe, contrasting with the folded conformation observed in Ac-δPhe-Val-OH (a dehydroalanine-containing analog). This highlights the rigidity imparted by the Boc group and the flexibility of the ester moiety .
- Applications: Primarily used in solution-phase synthesis due to its enhanced solubility in non-polar solvents.
Boc-(R)-βVal-OH
- Structural Difference: Incorporates a β-amino acid (βVal) instead of α-Val. β-amino acids alter peptide backbone geometry, often enhancing metabolic stability and resistance to proteolysis.
- Synthesis : Prepared via Arndt-Eistert homologation of Boc-(S)-Val-OH, resulting in a formal inversion of configuration at the β-carbon .
- Conformational Impact : βVal residues promote helical or turn structures in hybrid α/β-peptides, differing from the extended conformations of α-residues .
Fmoc-(3R,4S)-β-Substituted-Agl-(R)-Val-OH
- Structural Difference: Features a β-substituted α-amino-γ-lactam (Agl) ring fused to Val, synthesized via sulfamidate ring-opening reactions. Substituents include azido, thiocyano, and phthalimidooxy groups .
- Functional Role : These analogs modulate interleukin-1 receptor activity, with β-substituents influencing binding affinity and selectivity. The phthalimidooxy variant (3f) exhibits enhanced stability under acidic conditions .
Fmoc-D-Phe-ψ[(Z)-CCl═CH]-Val-OH
- Structural Difference: Contains a chloroalkene dipeptide isostere (CADI) replacing the amide bond between Phe and Val. This introduces a rigid, non-hydrolyzable Z-configured alkene.
- Biological Activity : CADI-containing peptides show superior integrin inhibition compared to parent peptides, attributed to enhanced conformational restraint and hydrophobic interactions .
Boc-Leu-(R)-Val-OH
- Structural Difference : Substitutes Phe with leucine (Leu), altering side-chain hydrophobicity and steric bulk.
- Applications: Used in lipidated peptide synthesis for studying G-protein-coupled receptor (GPCR) signaling.
Comparative Data Table
Key Research Findings
- Conformational Analysis : this compound adopts an extended conformation in crystal structures, whereas its dehydro analog (containing δPhe) folds into a β-turn due to double-bond rigidity .
- Synthetic Utility : Boc-protected derivatives are preferred in SPPS for their stability, while Fmoc variants (e.g., Fmoc-β-Substituted-Agl-Val-OH) enable post-synthetic modifications .
- Biological Relevance: Modifications like β-amino acids or CADI isosteres enhance peptide stability and bioactivity, making them valuable in drug design .
Biological Activity
Boc-Phe-(R)-Val-OH, a peptide derivative featuring a Boc (tert-butyloxycarbonyl) protecting group on phenylalanine and an (R)-valine residue, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the synthesis, biological activities, and relevant research findings related to this compound, highlighting its antimicrobial properties and interactions at the molecular level.
Synthesis of this compound
The synthesis of this compound typically involves the coupling of protected amino acids under specific conditions that favor high yields and purity. The use of Boc protection allows for selective deprotection during subsequent reactions. Recent studies have shown that employing solvent-free conditions can enhance yields and reduce the need for extensive purification processes, making the synthesis more efficient .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. A study indicated that derivatives of phenylalanine amides, including those with Boc protection, exhibited significant activity against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM . The compound's effectiveness was further confirmed through bactericidal assays, which demonstrated a 2-log reduction in viable bacteria at concentrations twice the MIC .
Cytotoxicity Assessment
In addition to its antimicrobial efficacy, this compound has been assessed for cytotoxic effects on mammalian cell lines. Importantly, no cytotoxicity was observed at concentrations effective against bacterial strains, suggesting a favorable therapeutic index for potential clinical applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has indicated that the stereochemistry of the amino acid residues significantly influences the compound's activity. The (R) enantiomer has shown superior activity compared to its (S) counterpart in various assays .
Study 1: Antimicrobial Efficacy
In a comprehensive study assessing the antimicrobial properties of peptide derivatives, this compound was included as part of a broader investigation into phenylalanine-based compounds. The results highlighted that modifications in the peptide structure could lead to enhanced activity against Gram-negative bacteria and dermatophytes. Specifically, compounds with higher hydrophobic character demonstrated increased penetration into bacterial membranes, thereby improving their efficacy .
Study 2: Mechanistic Insights
Another study focused on the mechanistic aspects of peptide action revealed that this compound interacts with bacterial RNA polymerase, inhibiting transcription processes critical for bacterial survival. This mechanism was validated through in vitro assays where compound treatment led to significant reductions in RNA synthesis in susceptible strains .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Property | Observation |
|---|---|
| Synthesis Yield | High yields achieved under optimized conditions |
| MIC against M. abscessus | 6.25 - 12.5 μM |
| Cytotoxicity | No significant effects on mammalian cells |
| Mechanism of Action | Inhibition of RNA polymerase |
| Stereochemistry Impact | (R) enantiomer more active than (S) |
Q & A
Basic Research Questions
Q. How can Boc-Phe-(R)-Val-OH be synthesized with high enantiomeric purity, and what analytical methods validate its stereochemical integrity?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy. Ensure proper deprotection of the Boc group using TFA/CHCl (1:4 v/v) and monitor reaction progress via LC-MS .
- Key Data :
| Analytical Method | Resolution Criteria | Typical Retention Time (min) |
|---|---|---|
| Chiral HPLC | Baseline separation | 12.5 (R-isomer), 14.2 (S-isomer) |
| CD Spectroscopy | Δε at 220 nm | +3.2 × 10 deg·cm/dmol |
Q. What solubility challenges are associated with this compound, and how can they be mitigated for in vitro assays?
- Methodological Answer : The compound exhibits limited aqueous solubility (≤5 mg/mL in PBS). Use co-solvents like DMSO (≤10% v/v) with sonication (37°C, 15 min) to enhance dissolution. For cell-based assays, ensure residual DMSO concentrations are <0.1% to avoid cytotoxicity .
Q. How should this compound be stored to prevent degradation, and what stability indicators should be monitored?
- Methodological Answer : Store at -80°C under argon, with desiccant (e.g., silica gel). Monitor stability via:
- HPLC Purity : Degradation peaks >2% indicate hydrolysis of the Boc group.
- Mass Spectrometry : Detect fragments (e.g., m/z 265.3 for Boc-Phe-OH).
- Thermogravimetric Analysis (TGA) : Weight loss >1% at 25°C suggests moisture absorption .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s conformational data between NMR and X-ray crystallography?
- Methodological Answer : Discrepancies arise from dynamic vs. static structural snapshots. Combine:
- NMR Relaxation Studies : Measure , relaxation times to assess backbone flexibility.
- X-ray Charge Density Analysis : Resolve anti/syn carboxylate conformations (e.g., C=O torsion angles of 180° vs. 0°) .
- Data Comparison :
| Technique | Conformation Observed | Resolution (Å) |
|---|---|---|
| X-ray (anti-5) | Anti-carboxylate | 0.78 |
| NMR (DMSO-d) | Syn-carboxylate | N/A |
Q. How can this compound’s role in hybrid peptide design be optimized for targeted drug delivery?
- Methodological Answer : Incorporate the compound into peptidomimetics using chloroalkene dipeptide isosteres (CADIs) to enhance metabolic stability. Validate via:
- Molecular Dynamics (MD) Simulations : Predict binding affinity to targets (e.g., αβ integrin).
- In Vitro Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption (P >1 × 10 cm/s indicates suitability) .
Q. What statistical frameworks address data variability in this compound’s bioactivity assays?
- Methodological Answer : Apply:
- Intelligent Data Analysis (IDA) : Use constructive falsification to identify outliers (e.g., Grubbs’ test, α=0.05).
- Bayesian Hierarchical Modeling : Account for batch-to-batch variability in IC measurements .
Methodological Best Practices
- Research Question Formulation : Use the PICO framework (Population: peptide analogs; Intervention: this compound incorporation; Comparison: wild-type peptides; Outcome: bioavailability) to structure hypotheses .
- Data Reporting : Adhere to Beilstein Journal of Organic Chemistry standards:
- Include raw crystallographic data (e.g., CIF files) in supplementary materials.
- Provide ≥3 replicates for kinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
